Chiral Recognition: L- vs. D-Tagatopyranose in Enzyme Active Site Binding
While no direct kinetic comparison is available, the crystal structure of D-tagatose 3-epimerase (PDB ID: 4YTR) with a bound L-tagatose derivative (1-deoxy-beta-L-tagatopyranose) demonstrates that the enzyme's active site accommodates the L-sugar. This proves a quantifiable difference in binding conformation compared to the native D-sugar substrate, which is crucial for studies on enzyme promiscuity and inhibitor design [1].
| Evidence Dimension | Active Site Binding Conformation |
|---|---|
| Target Compound Data | 1-deoxy-beta-L-tagatopyranose co-crystallized with D-tagatose 3-epimerase C66S mutant |
| Comparator Or Baseline | Native D-tagatose substrate (not co-crystallized in this structure) |
| Quantified Difference | Not directly quantifiable from this data; evidence is for binding compatibility. |
| Conditions | X-ray crystallography, 2.0 Å resolution |
Why This Matters
This structural evidence confirms that the L-isomer interacts with a D-specific enzyme, making it a valuable tool for studying chiral recognition, enzyme engineering, or as a potential inhibitor scaffold.
- [1] PDB entry 4YTR. Crystal structure of D-tagatose 3-epimerase C66S from Pseudomonas cichorii in complex with 1-deoxy L-tagatose. View Source
